molecular formula C34H33ClN2O2 B11927677 Sudapyridine CAS No. 1859978-72-5

Sudapyridine

Cat. No.: B11927677
CAS No.: 1859978-72-5
M. Wt: 537.1 g/mol
InChI Key: MMUCHWPQRGEHDV-ZFEZZJPFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sudapyridine involves the bromine-metal exchange reaction of 3,5-dibromo-2-methoxypyridine with n-butyllithium in diethyl ether, followed by reaction with benzaldehyde. The resultant benzyl alcohol is then reduced using boron trifluoride etherate and triethylsilane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process likely involves large-scale optimization of the laboratory methods mentioned above, ensuring high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Sudapyridine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Sudapyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Bedaquiline: The parent compound from which sudapyridine was optimized.

    Delamanid: Another antituberculosis drug with a different mechanism of action, targeting mycolic acid synthesis.

    Pretomanid: Similar to delamanid, it targets mycolic acid synthesis and is used in combination therapies for tuberculosis.

Uniqueness of this compound

This compound is unique due to its optimized structure, which retains the efficacy of bedaquiline while reducing its cardiotoxicity and improving pharmacokinetic properties . This makes it a promising candidate for treating drug-resistant tuberculosis with potentially fewer side effects.

Properties

CAS No.

1859978-72-5

Molecular Formula

C34H33ClN2O2

Molecular Weight

537.1 g/mol

IUPAC Name

(1R,2S)-1-[5-(4-chlorophenyl)-2-methoxypyridin-3-yl]-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol

InChI

InChI=1S/C34H33ClN2O2/c1-37(2)21-20-34(38,31-15-9-13-25-10-7-8-14-29(25)31)32(26-11-5-4-6-12-26)30-22-27(23-36-33(30)39-3)24-16-18-28(35)19-17-24/h4-19,22-23,32,38H,20-21H2,1-3H3/t32-,34-/m1/s1

InChI Key

MMUCHWPQRGEHDV-ZFEZZJPFSA-N

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=CC(=C4)C5=CC=C(C=C5)Cl)OC)O

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=CC(=C4)C5=CC=C(C=C5)Cl)OC)O

Origin of Product

United States

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